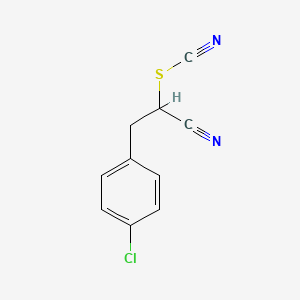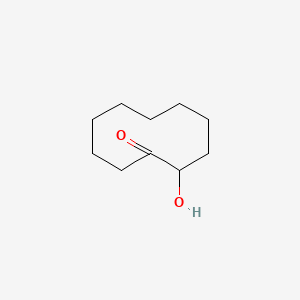
N,N'-Bis-trityl-pentane-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis-trityl-pentane-1,5-diamine is a chemical compound with the molecular formula C43H42N2 and a molecular weight of 586.828 . It is a derivative of pentane-1,5-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by trityl groups. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-trityl-pentane-1,5-diamine typically involves the reaction of pentane-1,5-diamine with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trityl chloride. The general reaction scheme is as follows:
H2N-(CH2)5-NH2+2(C6H5)3CCl→(C6H5)3C-NH-(CH2)5-NH-C(C6H5)3+2HCl
Industrial Production Methods
Industrial production methods for N,N’-Bis-trityl-pentane-1,5-diamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis-trityl-pentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form the parent diamine, pentane-1,5-diamine.
Substitution: The trityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Pentane-1,5-diamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N’-Bis-trityl-pentane-1,5-diamine has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis-trityl-pentane-1,5-diamine involves its ability to form stable complexes with various molecules. The trityl groups provide steric hindrance, which can protect the amine groups from unwanted reactions. This property is particularly useful in organic synthesis, where selective protection and deprotection of functional groups are required.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-1,5-diamine: The parent compound without trityl groups.
N,N’-Bis-benzyl-pentane-1,5-diamine: A similar compound with benzyl groups instead of trityl groups.
N,N’-Bis-phenyl-pentane-1,5-diamine: A derivative with phenyl groups.
Uniqueness
N,N’-Bis-trityl-pentane-1,5-diamine is unique due to the presence of trityl groups, which provide significant steric hindrance and stability. This makes it particularly useful as a protecting group in organic synthesis, where selective reactions are crucial.
Propriétés
Formule moléculaire |
C43H42N2 |
|---|---|
Poids moléculaire |
586.8 g/mol |
Nom IUPAC |
N,N'-ditritylpentane-1,5-diamine |
InChI |
InChI=1S/C43H42N2/c1-8-22-36(23-9-1)42(37-24-10-2-11-25-37,38-26-12-3-13-27-38)44-34-20-7-21-35-45-43(39-28-14-4-15-29-39,40-30-16-5-17-31-40)41-32-18-6-19-33-41/h1-6,8-19,22-33,44-45H,7,20-21,34-35H2 |
Clé InChI |
MUURRXCKVZPVOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961390.png)
![7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11961401.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11961408.png)






![2-[(4-chloro-2-nitroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11961436.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961447.png)

![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)
